

Application Note: Formulation of Pigment Yellow 147 Nanoparticles for Advanced Composites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pigment Yellow 147

Cat. No.: B1581575

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Audience: Researchers, scientists, and materials development professionals.

Introduction

Pigment Yellow 147 (PY147), an anthraquinone-based organic pigment, is recognized for its exceptional thermal stability, lightfastness, and resistance to chemicals and migration.[1][2][3][4] Its molecular formula is C₃₇H₂₁N₅O₄. [1][5][6] Traditionally used for coloring plastics, resins, and coatings,[1][2][7] its potential in advanced composites is significant. By reducing PY147 to the nanoscale, its properties can be further enhanced, leading to composites with improved mechanical strength, thermal stability, and uniform coloration without compromising the material's structural integrity.[8][9][10]

The primary challenge in utilizing nanoparticles within polymer matrices is achieving uniform dispersion and ensuring strong interfacial adhesion.[9][11] This application note details generalized protocols for the formulation of PY147 nanoparticles, their subsequent surface modification to enhance compatibility with polymer matrices, and their incorporation into advanced composites. The methodologies are based on established techniques for organic pigments and nanoparticle composite fabrication.

Properties of Pigment Yellow 147

A summary of the key physical and chemical properties of bulk **Pigment Yellow 147** is presented below. These properties underscore its suitability for high-performance applications.

Property	Value / Description	Reference
C.I. Name	Pigment Yellow 147	[5]
CAS Number	4118-16-5	[1][3][4]
Molecular Formula	C37H21N5O4	[1][5][6]
Molecular Weight	599.60 g/mol	[2][3][5]
Appearance	Bright yellow powder	[1][4]
Heat Resistance	280-300 °C	[2][3][4]
Light Fastness (Scale 1-8)	7-8	[2][3][4]
Migration Resistance (Scale 1-5)	4-5	[3][4]
Acid/Alkali Resistance (Scale 1-5)	5 (Excellent)	[2][3][4]
Solubility	Insoluble in water	[1][2]

Experimental Protocols

This section outlines a three-stage workflow for developing advanced composites using PY147 nanoparticles: (1) Nanoparticle Formulation, (2) Surface Modification, and (3) Incorporation into a Polymer Matrix.

A common and scalable method for producing organic pigment nanoparticles is wet bead milling. This top-down approach involves breaking down micron-sized pigment particles into the nanometer range.

- Preparation of Milling Slurry:
 - Prepare a 10% (w/v) slurry of bulk **Pigment Yellow 147** powder in a suitable solvent (e.g., isopropanol or N-Methyl-2-pyrrolidone).
 - Add a polymeric dispersant (e.g., Polyvinylpyrrolidone, PVP) at a concentration of 2% (w/v) to the slurry to prevent nanoparticle agglomeration during and after milling.

- Milling Process:
 - Transfer the slurry to a laboratory-scale bead mill.
 - Use yttria-stabilized zirconia (YSZ) milling beads with a diameter of 50-100 μm . A bead-to-pigment ratio of 10:1 by weight is recommended.
 - Set the milling speed to 2000-4000 rpm and maintain the temperature at 20-25°C using a cooling jacket.
 - Mill for 4-8 hours. Monitor particle size distribution periodically using Dynamic Light Scattering (DLS).
- Post-Milling Processing:
 - Separate the nanoparticle suspension from the milling beads using a suitable filter.
 - Wash the nanoparticles by repeated centrifugation and resuspension in fresh solvent to remove excess dispersant.
 - Dry the nanoparticles under a vacuum or use the suspension directly for surface modification.

Surface modification is critical for ensuring compatibility between the hydrophilic pigment surface and a hydrophobic polymer matrix. Silane coupling agents are effective for this purpose, creating a chemical bridge between the nanoparticle and the matrix.[\[12\]](#)[\[13\]](#)

- Hydroxylation of Nanoparticle Surface (Optional but Recommended):
 - Disperse the PY147 nanoparticles in a 10% NaOH solution and stir for 1-2 hours at 60°C to introduce hydroxyl (-OH) groups on the surface, which act as reactive sites.[\[14\]](#)
 - Wash the nanoparticles thoroughly with deionized water until the pH is neutral.
- Silanization:
 - Re-disperse the hydroxylated nanoparticles in an ethanol/water solution (95:5 v/v).

- Add a silane coupling agent, such as (3-Aminopropyl)trimethoxysilane (APTMS), dropwise while stirring. The amount should be approximately 2-5% of the nanoparticle weight.
- Allow the reaction to proceed for 4-6 hours at 70-80°C.
- The silane will hydrolyze and then condense with the hydroxyl groups on the nanoparticle surface.[\[12\]](#)
- Purification:
 - Wash the surface-modified nanoparticles with ethanol to remove unreacted silane, followed by centrifugation.
 - Dry the functionalized PY147 nanoparticles in a vacuum oven at 80°C for 12 hours.

Melt compounding is a widely used, solvent-free method for dispersing nanoparticles into thermoplastic polymers.[\[9\]](#)[\[11\]](#)

- Pre-Mixing:
 - Dry the polymer pellets (e.g., Polycarbonate, PET, or ABS)[\[1\]](#)[\[7\]](#) and the surface-modified PY147 nanoparticles to remove any residual moisture.
 - Dry-blend the polymer pellets with the desired concentration of modified PY147 nanoparticles (typically 0.1% to 2.0% by weight).
- Melt Extrusion:
 - Feed the pre-mixed material into a twin-screw extruder.
 - Set the extruder temperature profile according to the polymer's processing recommendations (e.g., 280-300°C for PET).
 - Use a high-shear screw configuration to ensure thorough dispersion of the nanoparticles.
- Composite Fabrication:

- Extrude the molten nanocomposite into strands, cool them in a water bath, and pelletize them.
- The resulting nanocomposite pellets can be used for subsequent processing, such as injection molding or film extrusion, to produce the final advanced composite parts.

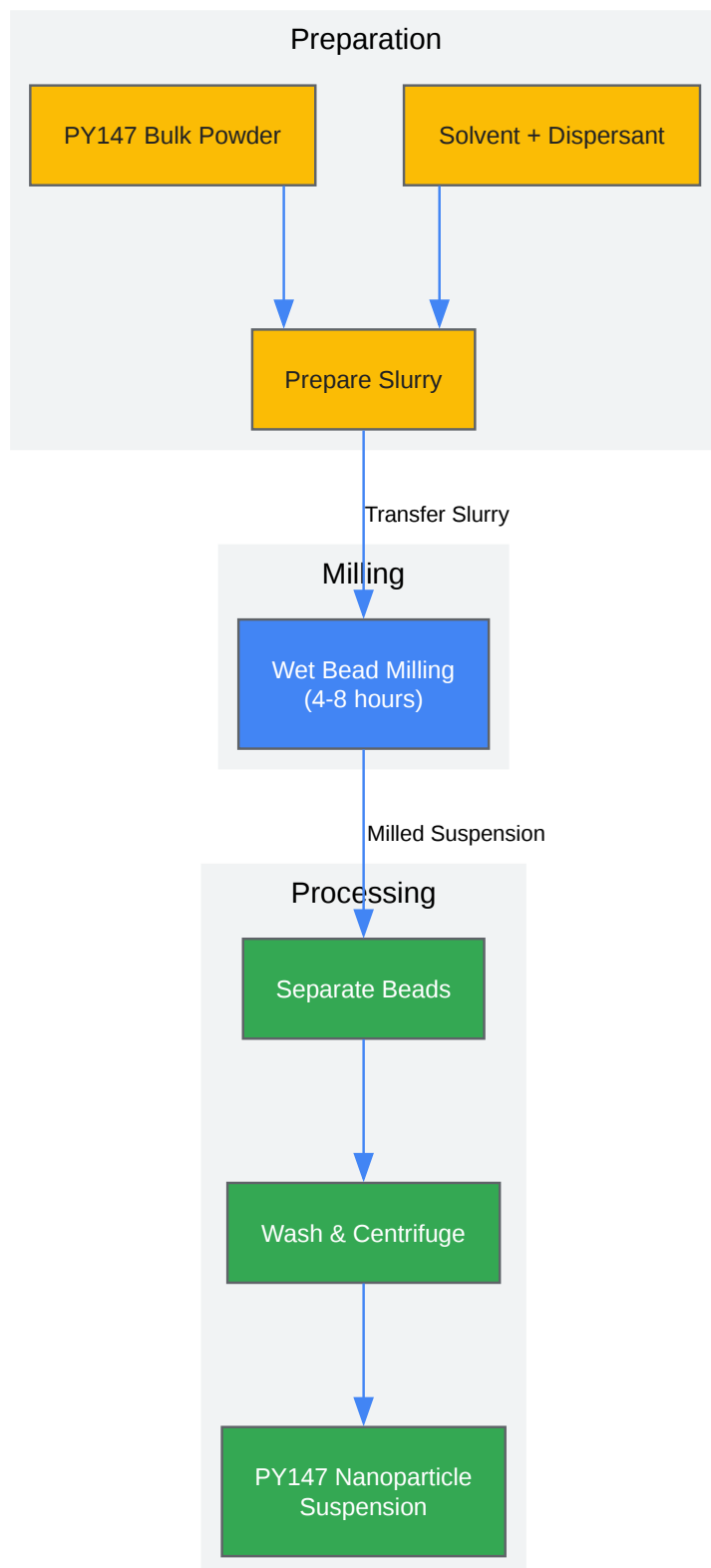
Characterization

The successful formulation of PY147 nanocomposites requires rigorous characterization at each stage. The table below summarizes key techniques and expected outcomes.

Stage	Characterization Technique	Parameter Measured	Expected Outcome / Example Value
Nanoparticle Formulation	Dynamic Light Scattering (DLS)	Hydrodynamic Diameter, Polydispersity Index (PDI)	Particle size: 50-200 nm; PDI < 0.3
Transmission Electron Microscopy (TEM)	Morphology, Primary Particle Size	Spherical or rod-like nanoparticles	
Surface Modification	Fourier-Transform Infrared Spectroscopy (FTIR)	Surface Functional Groups	Appearance of new peaks corresponding to the silane coupling agent (e.g., Si-O-Si, N-H)
Zeta Potential	Surface Charge, Colloidal Stability	Shift in zeta potential value, indicating successful surface coating and improved stability in organic solvents	
Final Composite	Scanning Electron Microscopy (SEM)	Nanoparticle Dispersion in Matrix	Homogeneous dispersion of nanoparticles with no visible agglomerates
Tensile Testing	Mechanical Properties	Increased tensile strength and Young's modulus compared to the pure polymer	
Thermogravimetric Analysis (TGA)	Thermal Stability	Increased decomposition temperature, indicating enhanced thermal stability	

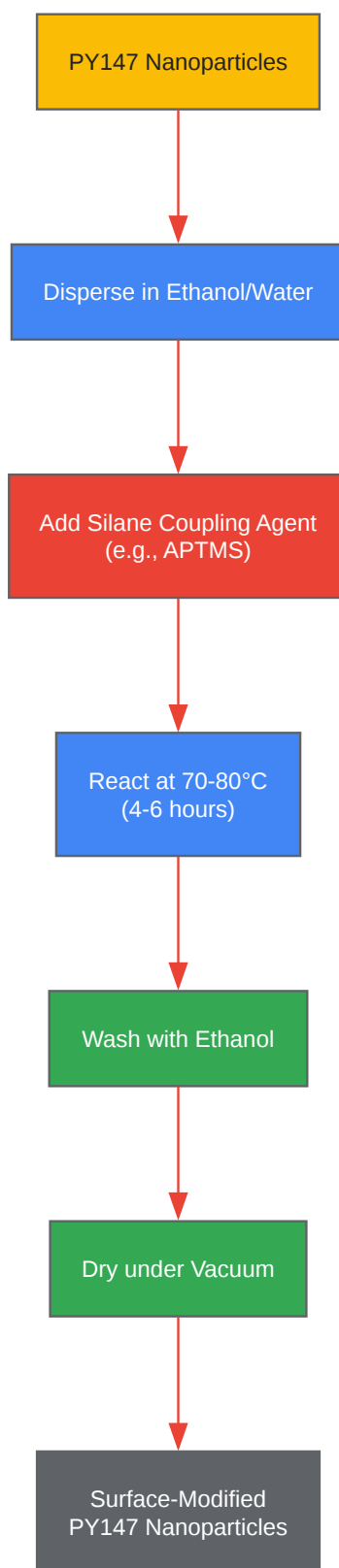
Visual Workflows

The following diagrams illustrate the key experimental processes.



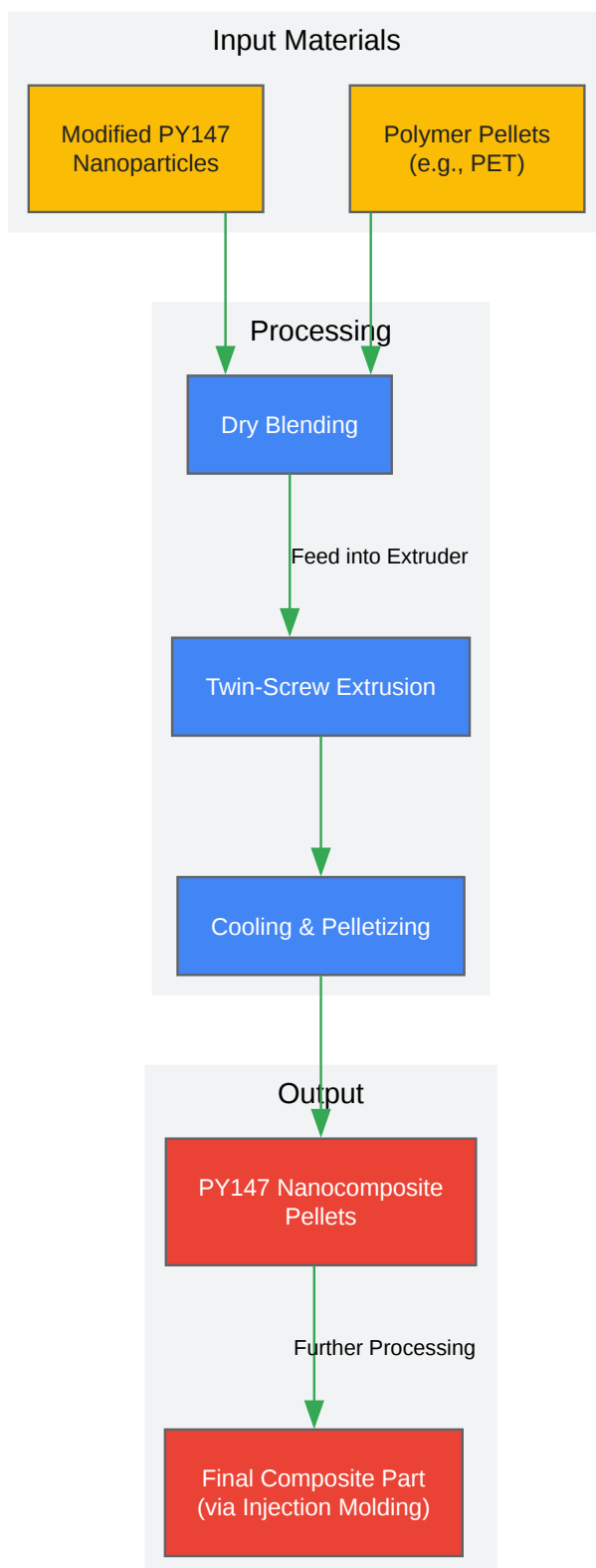
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Caption: Workflow for PY147 nanoparticle synthesis via wet bead milling.



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Caption: Protocol for surface modification of PY147 nanoparticles.



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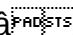
Caption: Fabrication of advanced composites via melt compounding.

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- To cite this document: BenchChem. [Application Note: Formulation of Pigment Yellow 147 Nanoparticles for Advanced Composites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581575#formulation-of-pigment-yellow-147-nanoparticles-for-advanced-composites]

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